N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
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Overview
Description
N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide is a complex organic compound featuring a diverse array of functional groups, making it a rich subject for chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide typically involves multi-step reactions:
Condensation Reaction: Starting from 3-bromobenzaldehyde and ethylidene hydrazine, the condensation reaction forms the ethylidene hydrazone intermediate.
Oxidation: The intermediate undergoes selective oxidation to introduce the oxo group.
Cyclization: Cyclization with phthalazinone derivatives yields the phthalazin-1-yl core.
Amidation: Finally, amidation with benzamide completes the synthesis.
Industrial Production Methods: Scaling up the synthetic process for industrial production involves optimization of reaction conditions to improve yields and purity, often employing catalytic methods and continuous flow techniques to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be subjected to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate to further modify its structure.
Reduction: Reduction reactions with agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Various substitution reactions are possible due to the presence of bromine and other reactive groups, utilizing nucleophiles under controlled conditions.
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like thiols, amines, or cyanides in solvents like dimethyl sulfoxide
Major Products: The major products formed from these reactions include further functionalized derivatives that can serve as intermediates for more complex chemical synthesis or pharmacological studies.
Scientific Research Applications
N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide has significant applications across several domains:
Chemistry: Used as a reagent for developing novel synthetic pathways and studying reaction mechanisms.
Medicine: Investigated for therapeutic potentials, particularly in designing drugs targeting specific molecular pathways.
Industry: Utilized in material science for developing advanced polymers and functional materials.
Mechanism of Action
The mechanism by which N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide exerts its effects is dependent on its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA/RNA structures
Pathways Involved: Signal transduction pathways, metabolic routes, and gene expression regulations
Comparison with Similar Compounds
Comparing N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide to similar compounds reveals its unique structural attributes:
Similar Compounds: Benzamide derivatives, phthalazinone analogs, hydrazone-based compounds
In sum, this compound stands out as a multifaceted compound with broad implications for scientific research and industrial applications.
Properties
Molecular Formula |
C25H20BrN5O3 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15-/t22-/m0/s1 |
InChI Key |
UCUHFWIFSHROPY-WHXCVRPHSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)[C@H](C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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